molecular formula C7H8N2O2 B12441603 2-Amino-4-(hydroxymethyl)nicotinaldehyde

2-Amino-4-(hydroxymethyl)nicotinaldehyde

Cat. No.: B12441603
M. Wt: 152.15 g/mol
InChI Key: MLWJJPADQKMQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(hydroxymethyl)nicotinaldehyde ( 1289098-89-0) is a pyridine-based chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is supplied with a minimum purity of 98% and is characterized by the MDL number MFCD21340296 . This compound belongs to the class of aldehydes and ketones, featuring both an aldehyde and a hydroxymethyl functional group on its pyridine ring, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry research . As a multifunctional molecule, it is of significant interest for the synthesis of more complex structures, particularly in the development of non-linear optical (NLO) materials, where donor-acceptor configured chromophores are key . Its structure suggests potential utility in constructing molecular systems with push-pull electronic characteristics . Researchers can employ it in various cross-coupling reactions, including Suzuki-Miyaura type couplings, which are fundamental to creating carbon-carbon bonds in complex molecule assembly . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-4-(hydroxymethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c8-7-6(4-11)5(3-10)1-2-9-7/h1-2,4,10H,3H2,(H2,8,9)

InChI Key

MLWJJPADQKMQIK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CO)C=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 Hydroxymethyl Nicotinaldehyde and Its Core Structure

De Novo Synthesis Routes

The de novo construction of the pyridine (B92270) ring offers a powerful approach to introduce the desired substituents in a controlled manner. Several strategies, including multi-component reactions, cycloadditions, and condensation reactions, are instrumental in this regard.

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient for generating molecular diversity. acs.org The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. rsc.orgrsc.org While this typically yields 1,4-dihydropyridines, subsequent oxidation can lead to the corresponding pyridine. Adaptation of this methodology using appropriately substituted starting materials could theoretically provide a pathway to the desired 2-amino-4-substituted pyridine core.

Another relevant MCR is the Doebner reaction, which synthesizes quinoline (B57606) derivatives from an aromatic amine, an aldehyde, and pyruvic acid. rsc.org Although this reaction traditionally forms quinolines, modifications and alternative reaction pathways could potentially be exploited for pyridine synthesis. The general principle of MCRs, which involves the formation of multiple bonds in a single pot, makes them an attractive, albeit complex, strategy for the synthesis of highly functionalized pyridines. nih.gov

MCR TypeReactantsPotential for Target StructureKey Features
Hantzsch Dihydropyridine Synthesis Aldehyde, β-ketoester (2 equiv.), AmmoniaCan generate the 2-amino-4-substituted pyridine core after oxidation.Well-established, pseudo four-component reaction. rsc.orgrsc.org
Doebner Reaction Aromatic amine, Aldehyde, Pyruvic acidAdaptable for pyridine synthesis with modified substrates.Typically yields quinolines. rsc.org
General MCRs Various combinationsHigh potential for diversity and complexity.Convergent, atom-economical. acs.orgnih.gov

Cycloaddition Strategies

Cycloaddition reactions provide a robust method for constructing the pyridine ring by forming two new bonds in a single step. The [4+2] cycloaddition, or Diels-Alder reaction, is particularly versatile. In one approach, a 1-azadiene (a four-atom component containing one nitrogen) reacts with a two-atom dienophile (such as an alkyne or alkene) to form a six-membered ring. acs.org Subsequent aromatization leads to the pyridine. The substitution pattern on the final pyridine is dictated by the substituents on the azadiene and dienophile.

A related and powerful strategy is the [2+2+2] cycloaddition, often catalyzed by transition metals like cobalt. rsc.org This reaction involves the co-cyclization of two alkyne molecules with a nitrile to form a substituted pyridine. The regioselectivity of this reaction can be controlled by the nature of the catalyst and the substituents on the reactants. For the synthesis of 2-aminopyridines, cyanamide (B42294) or a related nitrile could serve as the nitrogen source.

Cycloaddition TypeReactantsProductKey Features
[4+2] Cycloaddition (Diels-Alder) 1-Azadiene, Alkyne/AlkeneDihydropyridine/TetrahydropyridineConvergent, forms six-membered ring. acs.org
[2+2+2] Cycloaddition Alkyne (2 equiv.), NitrileSubstituted PyridineTransition-metal catalyzed (e.g., Co), atom-economical. rsc.org
[2+2] Cycloaddition/Retro-Electrocyclization Methylideneisoxazolone, Ynamine4-AminopyridineMetal-free thermal conditions. acs.org

Condensation Reactions, Including Schiff Base Formation and Mannich-type Reactivity

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or an alcohol, are fundamental to the synthesis of many heterocyclic systems. nih.gov The formation of a Schiff base (imine) through the reaction of an amine with an aldehyde or ketone is a common initial step. nih.gov Subsequent cyclization and aromatization can lead to the pyridine ring.

For instance, the reaction of an enamine with a 1,3-dicarbonyl compound or a related species can lead to the formation of a substituted pyridine. Mannich-type reactions, which involve the aminoalkylation of a carbon acid, also provide a route to precursors that can be cyclized to pyridines. acs.org The versatility of condensation chemistry allows for the use of a wide range of starting materials, offering numerous potential pathways to the 2-amino-4-substituted pyridine core.

Condensation ApproachKey IntermediatesRelevance to Target Structure
Schiff Base Formation IminesPrecursors for cyclization into the pyridine ring. nih.gov
Mannich-type Reactivity Aminoalkylated compoundsCan generate precursors with the required substitution pattern. acs.org
General Condensation VariousA broad and flexible strategy for ring construction. nih.gov

Functional Group Interconversions and Precursor Derivatization

An alternative and often more practical approach to synthesizing 2-Amino-4-(hydroxymethyl)nicotinaldehyde involves the modification of a pre-existing, simpler pyridine derivative. This strategy relies on the selective introduction and transformation of functional groups at specific positions of the pyridine ring.

Regioselective Installation of the Hydroxymethyl Moiety

Introducing a hydroxymethyl group at the C4 position of a 2-aminopyridine (B139424) ring is a critical step. One potential strategy involves the use of a blocking group to direct functionalization. For instance, a simple maleate-derived blocking group has been shown to enable the regioselective Minisci-type decarboxylative alkylation at the C4 position of pyridine. nih.gov While this has been demonstrated for alkyl groups, adaptation for a hydroxymethyl equivalent could be feasible.

Another approach could involve the reaction of a 2-aminopyridine derivative with formaldehyde (B43269) or a formaldehyde equivalent. The reaction of formaldehyde with amino acids is known to lead to hydroxymethylated products. researchgate.net Under appropriate conditions, a similar reaction could potentially be achieved on the pyridine ring, although controlling regioselectivity would be a significant challenge. The direct C4-functionalization of pyridines remains an active area of research, with methods involving N-heterocyclic carbene (NHC) catalysis showing promise for achieving high regioselectivity. nih.gov

Oxidative Transformations to the Aldehyde Functionality

The final step in the synthesis would likely involve the selective oxidation of the 4-(hydroxymethyl) group to the corresponding aldehyde. Numerous reagents and conditions are available for this transformation. A key consideration is the potential for over-oxidation to the carboxylic acid or side reactions with the amino group.

Mild and selective oxidizing agents are therefore preferred. One such method is the chemoselective photocatalytic oxidation of alcohols to aldehydes using nitromethane (B149229) on titanium dioxide under visible light irradiation, which has shown excellent selectivity for aldehyde production. researchgate.net Supported metal nanoparticles also offer a green and selective alternative for alcohol oxidation. researchgate.net The choice of oxidant would need to be carefully optimized to ensure compatibility with the other functional groups present in the molecule.

Chemo- and Regioselectivity in Synthesis of this compound

The synthesis of polysubstituted pyridines such as this compound requires precise control over the placement of functional groups, a concept known as regioselectivity. Furthermore, when multiple reactive sites are present in a molecule, the ability to selectively react with just one is known as chemoselectivity. These two principles are paramount in constructing the target molecule efficiently and with high purity.

A significant challenge in the synthesis of substituted pyridines is controlling the position of incoming groups. For instance, in the functionalization of pyridine N-oxides, the reaction can selectively yield either 2- or 4-substituted products depending on the activation method and the nucleophile used. The addition of malonate anions to pyridine N-oxide derivatives activated with trifluoromethanesulfonic anhydride (B1165640) is a notable example of a regioselective reaction that can afford either 2- or 4-substituted pyridines in good yields. tandfonline.com The direct position-selective C–4 alkylation of pyridines has historically been a challenge, often leading to mixtures of regioisomers. rsc.org However, the use of specifically designed blocking groups can enable precise control for reactions like the Minisci-type decarboxylative alkylation at the C-4 position. rsc.org

In the context of synthesizing this compound, achieving the desired 2,3,4-substitution pattern necessitates a strategy that directs each functional group to its specific location. This can be accomplished through a stepwise approach, where the pyridine core is built with pre-existing handles for functionalization, or through a multicomponent reaction where the regiochemical outcome is controlled by the reaction mechanism. For example, the reaction of methyl anthranilates with N-arylcyanamides can lead to different regioisomers of quinazolinones depending on the reaction conditions, highlighting the critical role of the synthetic protocol in determining the final arrangement of substituents. prepchem.com

The inherent reactivity of the functional groups in this compound—the nucleophilic amino group, the primary alcohol, and the electrophilic aldehyde—also presents a chemoselectivity challenge. During its synthesis, it is often necessary to protect one or more of these groups to prevent unwanted side reactions. For instance, a common strategy in the synthesis of 2-aminonicotinaldehyde involves the protection of the amino group as a phthalimide (B116566) to prevent its reaction during subsequent bromination steps. tandfonline.comtandfonline.com

The table below illustrates examples of regioselective reactions in the synthesis of substituted pyridines, which is a foundational concept for the targeted synthesis of this compound.

Reaction TypeReactantsCatalyst/ReagentProduct(s)Selectivity
Redox AlkylationPyridine N-oxide, MalonateTrifluoromethanesulfonic anhydride2- or 4-substituted pyridinesRegioselective
Minisci-type AlkylationPyridine, Carboxylic AcidMaleate-derived blocking groupC4-Alkylated pyridineRegioselective
Suzuki CouplingHeteroaryl fluorosulfatesPalladium catalystsPolysubstituted pyridinesChemoselective

Catalytic Methodologies in Synthetic Pathways

Catalysis plays a crucial role in modern organic synthesis, offering pathways to complex molecules with increased efficiency, selectivity, and sustainability. The synthesis of this compound and its precursors can benefit significantly from various catalytic methodologies.

Transition-metal catalysis is a powerful tool for the functionalization of pyridine rings. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are highly effective for creating carbon-carbon bonds. tandfonline.com For instance, heteroaryl fluorosulfates have been demonstrated as versatile partners in Suzuki reactions, exhibiting distinct reactivity that allows for the chemoselective synthesis of polysubstituted pyridines. tandfonline.com Copper-catalyzed reactions have also been employed in the synthesis of 2-aminonicotinonitriles through the cyclization of oxime esters. impactfactor.org Furthermore, rhodium(I)-catalyzed direct arylation of pyridines provides a route to bis(hetero)aryl products from simple starting materials. nih.gov

A plausible catalytic approach to the aldehyde functionality in this compound is through hydroformylation, an industrial process that adds a formyl group and a hydrogen atom across a double bond. wikipedia.org This reaction is typically catalyzed by transition metal complexes, often containing rhodium or cobalt. wikipedia.org While direct hydroformylation of a suitably substituted pyridine precursor might be challenging, this method is a cornerstone of aldehyde synthesis in organic chemistry.

The synthesis of the aldehyde group can also be achieved through the catalytic hydrogenation of a nitrile. For example, 3-pyridinecarboxaldehyde (B140518) can be synthesized by the hydrogenation of 3-cyanopyridine (B1664610) in the presence of a palladium on carbon catalyst. nih.gov This suggests that a potential synthetic route to this compound could involve a catalytic reduction of a corresponding nicotinonitrile precursor.

The following table summarizes some catalytic methods relevant to the synthesis of functionalized pyridines.

Catalytic ReactionCatalyst SystemSubstrate TypeProduct Type
Suzuki CouplingPalladium complexesHeteroaryl halides/triflates and boronic acidsAryl-substituted pyridines
Copper-Catalyzed CyclizationCopper saltsOxime esters, malononitrile (B47326), aldehydes2-Aminonicotinonitriles
Direct ArylationRhodium(I) complexesPyridines, aryl halidesAryl-substituted pyridines
HydrogenationPalladium on CarbonCyanopyridinesPyridinecarboxaldehydes

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridine derivatives.

One of the key tenets of green chemistry is the use of safer solvents. Traditional syntheses of pyridine derivatives often employ volatile and toxic organic solvents. Research is actively exploring the use of greener alternatives such as water, ethanol (B145695), or even solvent-free conditions. acs.org For example, microwave-assisted synthesis in ethanol has been shown to be an efficient and environmentally friendly method for preparing novel pyridine derivatives in high yields and with short reaction times. rsc.orgacs.org

Multicomponent reactions (MCRs) are another hallmark of green chemistry, as they allow for the construction of complex molecules in a single step, thereby reducing the number of synthetic operations, minimizing waste, and saving time and energy. acs.org The synthesis of highly functionalized pyridines can be achieved through one-pot, four-component reactions, which offer high atom economy and synthetic efficiency. rsc.orgacs.org

The use of recyclable catalysts is also a significant aspect of sustainable synthesis. Magnetic nanoparticles have emerged as promising catalyst supports, as they can be easily separated from the reaction mixture using an external magnet and reused multiple times. researchgate.net For instance, a magnetic H-bond catalyst has been developed for the synthesis of nicotinonitrile compounds under solvent-free conditions.

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a highly sustainable approach to chemical synthesis. rsc.org These reactions are typically performed in water under mild conditions and can exhibit high chemo-, regio-, and stereoselectivity. An example is the one-pot biocatalytic process for preparing 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells. rsc.org

The table below highlights some green chemistry approaches applicable to the synthesis of pyridine derivatives.

Green Chemistry ApproachExample ApplicationAdvantages
Microwave-Assisted SynthesisOne-pot synthesis of pyridine derivatives in ethanolReduced reaction times, high yields, use of a greener solvent
Multicomponent ReactionsFour-component synthesis of functionalized pyridinesHigh atom economy, reduced waste, operational simplicity
Recyclable CatalystsMagnetic nanoparticle-supported catalystsEasy separation and reuse of the catalyst, minimizing waste
BiocatalysisWhole-cell conversion of lutidine to bis(hydroxymethyl)pyridineUse of renewable resources, mild reaction conditions, high selectivity

Chemical Reactivity and Reaction Mechanisms of 2 Amino 4 Hydroxymethyl Nicotinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functionality (-CHO) at the C3 position of the pyridine (B92270) ring is a primary site of electrophilic reactivity. The carbonyl carbon is electron-deficient due to the high electronegativity of the oxygen atom, making it susceptible to attack by a wide array of nucleophiles. masterorganicchemistry.com

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comkhanacademy.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol. libretexts.org The reaction can be catalyzed by either acid or base. Base-promoted reactions enhance the nucleophilicity of the attacking species, while acid catalysis increases the electrophilicity of the carbonyl carbon. libretexts.org

For 2-Amino-4-(hydroxymethyl)nicotinaldehyde, these reactions proceed as expected for an aromatic aldehyde. The rate and reversibility of the addition depend on the strength of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or organolithium compounds lead to irreversible additions, while weaker nucleophiles like water, alcohols, and cyanide result in reversible reactions. masterorganicchemistry.comlibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile (Reagent) Product Type General Mechanism
Cyanide (HCN) Cyanohydrin The cyanide ion attacks the carbonyl carbon, followed by protonation of the oxygen anion. libretexts.org
Alcohols (R-OH) Hemiacetal In the presence of an acid or base catalyst, an alcohol molecule adds to the carbonyl group. libretexts.org
Grignard Reagents (R-MgX) Secondary Alcohol The alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, forming a new C-C bond. youtube.com

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org A key condensation reaction for aldehydes is the formation of imines (also known as Schiff bases) through reaction with primary amines. masterorganicchemistry.com This reaction is generally reversible and often requires acid catalysis and the removal of water to drive the equilibrium towards the product. operachem.comnih.gov

The aldehyde group of this compound readily reacts with various primary amines. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. khanacademy.org Subsequent protonation of the hydroxyl group facilitates its elimination as water, followed by deprotonation to yield the stable C=N double bond of the imine. masterorganicchemistry.com

Table 2: Imine Formation with Primary Amines

Primary Amine Product Significance
Alkylamine (R-NH₂) N-alkyl imine Forms a basic Schiff base, a common intermediate in organic synthesis. masterorganicchemistry.com
Aniline (Ar-NH₂) N-aryl imine Creates a conjugated system, often resulting in colored compounds. organic-chemistry.org

Reactivity of the Primary Amine Functionality

The primary amino group (-NH₂) at the C2 position is a key nucleophilic center. Its reactivity is central to many of the compound's characteristic transformations, including substitution reactions and the formation of fused ring systems.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a nucleophile, readily attacking electrophilic carbon atoms.

Acylation: The amine can be acylated by reacting with acyl halides or acid anhydrides to form the corresponding N-acyl derivative (an amide). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination offers a more controlled method for producing secondary amines.

The proximate arrangement of the aldehyde, amine, and hydroxymethyl groups facilitates intramolecular cyclization reactions, providing synthetic routes to various fused heterocyclic scaffolds. These reactions are often triggered by the initial interaction between the internal nucleophilic amine and the electrophilic aldehyde.

One significant pathway involves the intramolecular condensation between the amino group and the aldehyde. This can lead to the formation of a dihydropyrido[3,2-d]pyrimidine ring system after an initial cyclization and dehydration. Further reactions can be envisioned depending on the reaction conditions and the participation of the hydroxymethyl group. Such cyclization strategies are valuable in medicinal chemistry for creating complex, biologically active molecules. For instance, reactions of similar aminobenzylamines with aldehydes are known to produce tetrahydroquinazolines. researchgate.net

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the C4 position behaves as a typical primary alcohol. Its hydroxyl group can be readily converted into other functionalities, adding to the synthetic versatility of the molecule.

Key reactions involving the hydroxymethyl group include:

Oxidation: The primary alcohol can be oxidized. Mild oxidizing agents, such as manganese dioxide (MnO₂), can selectively oxidize the hydroxymethyl group to a second aldehyde functionality, creating a dialdehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize it further to a carboxylic acid.

Esterification: In the presence of an acid catalyst, the hydroxymethyl group can react with carboxylic acids or their derivatives (like acyl chlorides) to form esters. libretexts.org

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, where it is first deprotonated with a strong base and then reacted with an alkyl halide.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halogen atom, forming a halomethylpyridine derivative. mdpi.com This product is then a versatile intermediate for further nucleophilic substitution reactions.

Table 3: Reactions of the Hydroxymethyl Group

Reagent(s) Product Type Reaction Type
MnO₂ Aldehyde Mild Oxidation
KMnO₄, H⁺ Carboxylic Acid Strong Oxidation
R-COOH, H⁺ Ester Esterification libretexts.org
1. NaH, 2. R-X Ether Williamson Ether Synthesis

Lack of Published Research Precludes Detailed Analysis of this compound Reactivity

A thorough review of available scientific literature reveals a significant gap in the documented chemical reactivity and reaction mechanisms for the compound This compound . Despite its availability from commercial chemical suppliers, there is a notable absence of published research detailing its specific reactions, such as selective oxidations, reductions, esterifications, or its behavior in aromatic substitution and metal-catalyzed coupling reactions.

The unique structure of this compound, featuring a pyridine ring substituted with an amino group, a hydroxymethyl group, and an aldehyde, presents a complex and interesting case for chemical reactivity. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde on the pyridine ring, combined with the reactive hydroxyl and carbonyl functionalities, suggests a rich and varied chemistry. However, without specific studies, any discussion of its reactivity would be purely speculative and fall outside the bounds of established scientific findings.

Efforts to locate detailed research findings, reaction protocols, or data tables for the specific subsections requested—including selective oxidation/reduction, esterification/etherification, pyridine ring substitutions, intramolecular cyclizations, and metal-catalyzed couplings—were unsuccessful. The CAS number for the compound, 1289098-89-0, is indexed in chemical databases, but this has not translated into published studies on its synthetic applications or mechanistic explorations.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the chemical reactivity of this compound as outlined. The creation of such an article, complete with the requested data tables and in-depth research findings, would necessitate experimental data that is not currently available in the public domain.

Derivatives and Analogues of 2 Amino 4 Hydroxymethyl Nicotinaldehyde: Synthesis and Chemical Significance

Structure-Reactivity Relationship Studies of Synthesized Analogues (Purely Chemical Context)

The reactivity of 2-Amino-4-(hydroxymethyl)nicotinaldehyde and its analogues is intrinsically linked to the electronic and steric interplay of its constituent functional groups. The electron-donating nature of the 2-amino group influences the electron density of the pyridine (B92270) ring, which in turn affects the reactivity of the 3-aldehyde and 4-hydroxymethyl groups. Systematic studies on the structure-reactivity relationships of these compounds are crucial for understanding and predicting their chemical behavior. nih.gov

Alterations to the substituents on the pyridine ring can significantly modulate the molecule's reactivity. For instance, the introduction of different groups at the 3-position of the pyridine ring can lead to variations in the yields of subsequent reactions. nih.gov Similarly, modifications to the exocyclic leaving group can serve as an additional control point for reactivity. nih.gov These studies provide a foundational understanding for the rational design of new derivatives with tailored chemical properties.

Transformations Involving the 2-Amino Group

The primary amino group at the 2-position is a key site for chemical derivatization, enabling the synthesis of a diverse range of compounds, including amides, ureas, and fused heterocyclic systems.

Amide and Urea Formation

The 2-amino group readily undergoes acylation and related reactions to form amides and ureas. The synthesis of N-aryl-N'-pyridylurea and N,N'-bipyridylurea derivatives has been achieved through a tandem reaction from aryl- or pyridyl carboxamides and aminopyridines. researchgate.net The formation of ureas can also be accomplished by treating primary amines with carbon dioxide to form carbamic acids, which are then dehydrated to yield isocyanates that subsequently react with other amines. acs.org These transformations are valuable for creating compound libraries for various applications. acs.org

Starting MaterialReagentProduct Class
2-Aminopyridine (B139424) derivativeAryl/Pyridyl CarboxamideUnsymmetrical Urea
Primary AmineCarbon Dioxide, then another AmineUnsymmetrical Disubstituted Urea

Heterocyclic Ring Annulation at the Amine Position

The presence of both an amino group and an aldehyde on the same pyridine ring provides a convenient starting point for the synthesis of fused heterocyclic systems through annulation reactions. For instance, 2-aminopyridines can react with propiolaldehydes in the presence of a gold(I) catalyst to form 3-acylimidazo[1,2-a]pyridines. researchgate.net Another approach involves the reaction of 2-aminopyridinium salts with sodium arenesulfinates to yield 3-(arylthio)imidazo[1,2-a]pyridin-2(3H)-ols. researchgate.net Multicomponent reactions involving enaminones and primary amines also provide a pathway to substituted 2-aminopyridines. nih.gov These annulation strategies are powerful tools for constructing complex polycyclic molecules from simpler precursors. nih.govrsc.org

Modifications of the 4-(hydroxymethyl) Moiety

Ether and Ester Analogues

The hydroxymethyl group can be converted to ether and ester derivatives through standard synthetic methods. For example, the iridium-catalyzed reductive hydroxymethylation of activated 4-heteroaryl pyridines can be used to introduce hydroxymethyl groups that can be further functionalized. nih.gov The synthesis of platinum(II) complexes with (hydroxymethyl)pyridines has also been explored, highlighting the importance of these ligands in coordination chemistry. nih.gov

Derivatization to Carboxylic Acids or Other Functionalities

The primary alcohol of the 4-(hydroxymethyl) group can be oxidized to a carboxylic acid. nih.govorganic-chemistry.org This transformation is significant as carboxylic acids are themselves versatile functional groups that can undergo a variety of further reactions. libretexts.org While carboxylic acids are generally at a high oxidation state, their presence opens up possibilities for decarboxylation reactions. libretexts.org The oxidation of methylpyridines to pyridine carboxylic acids is a known transformation in organic chemistry. nih.gov The resulting pyridine carboxylic acids can have different biological activities compared to their hydroxymethyl counterparts. nih.gov

Starting Functional GroupTransformationResulting Functional Group
4-(hydroxymethyl)Oxidation4-carboxylic acid
4-methylOxidation4-carboxylic acid

Aldehyde Group Modifications and Imine Derivatives

The aldehyde functional group in this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Among the most significant modifications is the condensation reaction with primary amines to form imines, also known as Schiff bases. pharmacy180.commasterorganicchemistry.com This reaction is a cornerstone of synthetic organic chemistry for creating new carbon-nitrogen double bonds. jocpr.comfud.edu.ng

The general synthesis of imines from an aldehyde and a primary amine involves a nucleophilic addition followed by dehydration. pressbooks.pub The reaction is typically catalyzed by a weak acid, which protonates the hydroxyl group of the intermediate hemiaminal, facilitating its elimination as a water molecule. masterorganicchemistry.compressbooks.pub The pH of the reaction medium is a critical parameter; it must be acidic enough to catalyze the dehydration step but not so acidic as to protonate the primary amine, which would render it non-nucleophilic. libretexts.org For many imine syntheses, a pH range of 4 to 5 is optimal. pressbooks.pub

While specific studies on this compound are not extensively detailed in the surveyed literature, the reaction to form imine derivatives can be exemplified by the general reaction of a substituted 2-aminopyridine aldehyde with various primary amines. The reaction proceeds by mixing the aldehyde with a primary amine in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695), sometimes with the addition of a catalytic amount of acid such as glacial acetic acid. jocpr.com The mixture is typically heated under reflux to drive the reaction to completion. dergipark.org.tr The resulting imine product can then be isolated upon cooling and purification. jocpr.comdergipark.org.tr

The formation of imines can be represented by the following general scheme: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

In the context of this compound, a variety of primary amines can be used to generate a library of imine derivatives. These amines can be aliphatic or aromatic, and carry additional functional groups, leading to products with diverse structural and electronic properties.

Other derivatives of the aldehyde group, besides simple imines, include oximes and hydrazones, formed by reaction with hydroxylamine (B1172632) and hydrazine, respectively. masterorganicchemistry.comlibretexts.org These reactions follow a similar mechanism to imine formation. masterorganicchemistry.com Such derivatives are often stable, crystalline solids and have historically been used for the characterization and identification of aldehydes and ketones. pharmacy180.comlibretexts.org

Table 1: Examples of Potential Imine Derivatives from this compound and Various Primary Amines

Reactant AmineProduct Imine (Schiff Base) NamePotential Applications/Significance
AnilineN-((2-amino-4-(hydroxymethyl)pyridin-3-yl)methylene)anilinePrecursor for heterocyclic synthesis, potential biological activity.
4-NitroanilineN-((2-amino-4-(hydroxymethyl)pyridin-3-yl)methylene)-4-nitroanilineIntermediate for dyes, materials with nonlinear optical properties.
2-Aminophenol2-(((2-amino-4-(hydroxymethyl)pyridin-3-yl)methylene)amino)phenolLigand for metal complexes, potential sensor applications.
EthylamineN-((2-amino-4-(hydroxymethyl)pyridin-3-yl)methylene)ethanamineBuilding block in organic synthesis.

This table is illustrative and based on general chemical principles of imine formation.

Systematic Studies of Substituent Effects on Chemical Behavior

The chemical behavior of this compound and its derivatives is significantly influenced by the electronic nature of substituents on the pyridine ring. Systematic studies, often employing Hammett plots, are used to quantify these effects on reaction rates and equilibria. researchgate.netnih.gov A positive Hammett reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. researchgate.net

While a specific Hammett study for this compound was not found, the principles can be inferred from studies on related aromatic systems. For instance, the condensation of substituted benzaldehydes with various nucleophiles shows a clear dependence on the electronic nature of the substituents. researchgate.net Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the aromatic ring increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net Conversely, electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) decrease the carbonyl carbon's electrophilicity, slowing down the initial step of the condensation reaction. researchgate.net

In the case of this compound, the existing amino (-NH₂) group at the 2-position and the hydroxymethyl (-CH₂OH) group at the 4-position both act as electron-donating groups through resonance and induction, respectively. These groups increase the electron density on the pyridine ring.

Systematic studies on the reactivity of other 2-aminopyridine derivatives have shown that the presence and position of substituents influence their coordination chemistry and reactivity. rsc.org For example, the introduction of additional substituents can affect the basicity of the pyridine nitrogen and the amino group, as well as the steric environment around the reactive sites.

A hypothetical systematic study on derivatives of this compound could involve synthesizing a series of compounds with different substituents at the 5- or 6-positions of the pyridine ring and evaluating their reaction rates in a model reaction, such as imine formation.

Table 2: Predicted Influence of Substituents on the Reactivity of the Aldehyde Group in this compound Derivatives

Substituent (at position 5 or 6)Electronic EffectPredicted Effect on Aldehyde Reactivity (towards nucleophiles)Rationale
-NO₂ (Nitro)Strong Electron-WithdrawingIncreaseEnhances the electrophilicity of the carbonyl carbon. researchgate.net
-Cl (Chloro)Inductive Electron-WithdrawingIncreaseIncreases the partial positive charge on the carbonyl carbon.
-H (Hydrogen)Neutral (Reference)BaselineBaseline for comparison.
-CH₃ (Methyl)Weak Electron-DonatingDecreaseReduces the electrophilicity of the carbonyl carbon.
-OCH₃ (Methoxy)Strong Electron-DonatingDecreaseSignificantly reduces the electrophilicity of the carbonyl carbon via resonance. researchgate.net

This table is predictive and based on established principles of physical organic chemistry.

Recent research on pyridine derivatives for other applications, such as in perovskite solar cells, has also highlighted the importance of substituent effects. Studies comparing pyridine derivatives with -NH₂, -COOH, and -CHO groups have shown that these functional groups significantly alter the electronic properties and interaction capabilities of the pyridine molecule, with the amino group being a particularly effective electron-donating group that can engage in hydrogen bonding and coordinate with other species. acs.org This underscores the principle that modifying the substituents on the pyridine ring is a powerful strategy for tuning the chemical behavior of compounds like this compound.

Applications of 2 Amino 4 Hydroxymethyl Nicotinaldehyde in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The strategic placement of reactive functional groups on the pyridine (B92270) ring of 2-Amino-4-(hydroxymethyl)nicotinaldehyde makes it an ideal starting material for the synthesis of various fused and polycyclic heterocyclic systems. The inherent reactivity of the amino, aldehyde, and hydroxymethyl moieties allows for a range of cyclization strategies, leading to novel molecular frameworks with potential applications in medicinal chemistry and materials science.

Synthesis of Pyrido-Fused Nitrogen Heterocycles

The presence of the ortho-amino aldehyde functionality in this compound makes it a prime candidate for the renowned Friedländer annulation reaction. This reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-ketoester), provides a direct and efficient route to quinoline (B57606) derivatives. youtube.comsynblock.comrsc.org In the case of this compound, this reaction can be employed to construct pyrido[2,3-b]pyridine or pyrido[3,2-c]pyridine ring systems, depending on the nature of the active methylene compound and the reaction conditions. The general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic fused ring. youtube.com

Furthermore, variations of the Friedländer synthesis, such as the Doebner-von Miller and Skraup reactions, which utilize α,β-unsaturated carbonyl compounds or glycerol (B35011) and an oxidizing agent, respectively, could theoretically be applied to this compound to generate a diverse array of substituted pyridopyrimidines and other related fused systems. khanacademy.orgcam.ac.uknih.govyoutube.combldpharm.com For instance, the reaction of this compound with a β-dicarbonyl compound could lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a class of compounds known for their wide range of biological activities. thieme.comkhanacademy.org

The following table summarizes potential pyrido-fused nitrogen heterocycles that could be synthesized from this compound based on established synthetic methodologies.

Reaction NameReactant(s) with this compoundPotential Product Class
Friedländer AnnulationKetones, β-Ketoesters, Malononitrile (B47326)Pyrido[2,3-b]pyridines, Pyrido[3,2-c]pyridines
Doebner-von Millerα,β-Unsaturated Aldehydes/KetonesSubstituted Pyrido[2,3-b]pyridines
Skraup SynthesisGlycerol, Oxidizing AgentPyrido[2,3-b]pyridines
Combes Quinoline Synthesisβ-DiketonesPyrido[2,3-b]pyridines

Formation of Polycyclic Aromatic Nitrogen Systems

Beyond simple fused systems, this compound can serve as a precursor for more complex polycyclic aromatic nitrogen-containing systems. The strategic incorporation of this building block into larger molecular frameworks can be achieved through multi-step synthetic sequences. For example, the aldehyde functionality can be used to build a second ring, and subsequently, the amino and hydroxymethyl groups can participate in further cyclization reactions to construct additional rings.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to first introduce aryl or heteroaryl substituents at a suitable position on the pyridine ring, which could then undergo intramolecular cyclization to form polycyclic systems. While direct examples involving this compound are not prevalent in the literature, the principles of these reactions are well-established for the synthesis of complex nitrogen heterocycles.

Role in Multi-component Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The trifunctional nature of this compound makes it an attractive substrate for the development of novel MCRs.

For instance, a one-pot reaction involving this compound, an active methylene compound, and another electrophile or nucleophile could lead to the rapid assembly of complex and diverse molecular scaffolds. The aldehyde can participate in condensations, the amino group can act as a nucleophile or be part of an imine formation, and the hydroxymethyl group can be involved in cyclization or serve as a handle for further functionalization. While specific MCRs utilizing this particular aldehyde are not extensively documented, the potential for its application in reactions like the Ugi or Passerini reactions, after suitable modification, remains an area ripe for exploration.

Precursor for Advanced Ligands and Catalysts in Chemical Reactions

The amino and aldehyde groups of this compound are ideal functionalities for the synthesis of Schiff base ligands. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands that can coordinate with a wide range of metal ions to form stable complexes.

The reaction of this compound with various primary amines would yield a library of Schiff base ligands with different steric and electronic properties. These ligands can then be complexed with transition metals such as copper, nickel, cobalt, or palladium to generate metal complexes with potential applications in catalysis. For example, Schiff base complexes have been shown to be effective catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The hydroxymethyl group can also play a role in the coordination to the metal center or be used to tune the solubility and other physical properties of the resulting catalyst.

The following table provides examples of potential ligand types and their corresponding metal complexes that could be derived from this compound.

Ligand TypeMetal IonPotential Catalytic Application
Bidentate Schiff Base (N,N-donor)Cu(II), Ni(II)Oxidation, C-C Coupling
Tridentate Schiff Base (N,N,O-donor)Fe(III), Co(II)Polymerization, Reduction
Tetradentate Schiff Base (N2,O2-donor)Pd(II), Ru(II)Asymmetric Synthesis

Computational and Theoretical Investigations of 2 Amino 4 Hydroxymethyl Nicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of 2-Amino-4-(hydroxymethyl)nicotinaldehyde. These calculations typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. ijcce.ac.ir From this optimized structure, a wealth of electronic information can be derived.

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the lowest energy orbital that can accept an electron, indicating the molecule's capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net These orbital energies are typically calculated using DFT methods. schrodinger.comreddit.com For this compound, the distribution of these orbitals would likely show the HOMO concentrated around the electron-rich amino group and the pyridine (B92270) ring, while the LUMO would be centered on the electron-withdrawing aldehyde group and the aromatic ring system.

Illustrative Data for Frontier Molecular Orbitals

The following table presents hypothetical values calculated using a DFT method like B3LYP/6-311++G(d,p) to illustrate typical results for this type of analysis. ijcce.ac.irreddit.com

ParameterEnergy (eV)
HOMO-5.87
LUMO-1.95
Energy Gap (ΔE)3.92

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule's surface. wolfram.comproteopedia.org It helps to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. proteopedia.orgresearchgate.net

The MEP map is colored according to the electrostatic potential:

Red/Yellow: Indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net

Blue: Indicates regions of positive potential (electron-deficient), which are favorable for nucleophilic attack. researchgate.net

Green: Represents areas with neutral or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the aldehyde and hydroxyl groups, as well as the nitrogen atom of the amino group, due to their high electronegativity. Conversely, positive potential would be concentrated on the hydrogen atoms of the amino and hydroxyl groups, making them potential hydrogen bond donors.

Spectroscopic Property Predictions

Computational methods are widely used to predict various types of molecular spectra. These theoretical spectra are invaluable for interpreting and assigning experimental data.

Theoretical calculations, particularly using DFT methods, can predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. tu.edu.iq These predictions are instrumental in assigning the absorption bands observed in experimental FT-IR spectra. Often, calculated frequencies are scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental results.

Illustrative Data for Predicted Vibrational Frequencies

The following table shows hypothetical calculated vibrational frequencies for key functional groups of this compound and their corresponding typical experimental ranges. vscht.czudel.eduorgchemboulder.com

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Typical Experimental Range (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3450, 33503500–3250
Hydroxyl (O-H)Stretch33003500–3200
Aldehyde (C-H)Stretch2820, 27252830–2695
Aldehyde (C=O)Stretch16951740–1690
Aromatic Ring (C=C)Stretch1605, 15701600–1450
Hydroxymethyl (C-O)Stretch10451320–1000

Predicting ¹H and ¹³C NMR chemical shifts can be achieved through quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method. rsc.orgresearchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. ucl.ac.uk Comparing predicted chemical shifts with experimental data aids in the structural elucidation of the molecule and the assignment of complex spectra. nih.govlibretexts.org The accuracy of these predictions can be affected by factors such as solvent effects and the molecule's conformational flexibility.

Illustrative Data for Predicted NMR Chemical Shifts

The following table provides hypothetical ¹³C and ¹H NMR chemical shifts for this compound, referenced against Tetramethylsilane (TMS). pdx.educhemistrysteps.com

Atom PositionPredicted ¹³C Chemical Shift (ppm)Atom PositionPredicted ¹H Chemical Shift (ppm)
C2 (C-NH₂)158.5H (Aldehyde)9.85
C3 (C-CHO)120.1H (Aromatic, C5)8.10
C4 (C-CH₂OH)145.2H (Aromatic, C6)7.95
C5 (C-H)138.8H (Amino)6.50
C6 (C-H)115.9H (Hydroxyl)5.40
C (Aldehyde)192.3H (Hydroxymethyl)4.70
C (Hydroxymethyl)64.0

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra (UV-Visible) of molecules. nih.govscirp.org These calculations yield information about the energies of electronic transitions, the corresponding absorption wavelengths (λmax), and the intensity of these transitions (oscillator strength, f). researchgate.net The analysis also reveals the nature of the transitions, such as π → π* or n → π*, by examining which molecular orbitals are involved. scirp.org For a molecule like this compound, with its aromatic system and heteroatoms, transitions involving the π-electrons of the ring and the non-bonding (n) electrons on the oxygen and nitrogen atoms are expected.

Illustrative Data for Predicted Electronic Transitions

The following table contains hypothetical data for the main electronic transitions of this compound as would be calculated by TD-DFT. researchgate.net

Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3550.45HOMO → LUMOπ → π
2900.21HOMO-1 → LUMOπ → π
2650.15HOMO → LUMO+1n → π*

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to understand the energetic differences between them. For a flexible molecule like this compound, which has rotatable bonds associated with the hydroxymethyl and aldehyde groups, multiple low-energy conformations are expected to exist.

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By simulating the motion of atoms, MD can explore the conformational landscape, study the interactions with solvent molecules, and predict macroscopic properties. nih.gov

A computational investigation in this area would typically involve:

Systematic Conformational Search: Employing computational methods to explore the potential energy surface and identify all low-energy conformers.

Calculation of Conformational Energies: Using quantum mechanics or molecular mechanics to determine the relative stabilities of the identified conformers.

Molecular Dynamics Simulations: Running simulations of the molecule in a solvent (e.g., water) to observe its dynamic behavior, including conformational changes and intramolecular hydrogen bonding.

Studies on related molecules, such as nipecotic acid derivatives and substituted piperazines, have successfully used these techniques to understand conformational preferences and their influence on biological activity. rsc.orgnih.gov

A hypothetical data table summarizing conformational analysis results could be presented as follows:

Conformer IDDihedral Angle 1 (°)*Dihedral Angle 2 (°)**Relative Energy (kcal/mol)Population (%) at 298 K
Conf-1 ValueValueData not availableData not available
Conf-2 ValueValueData not availableData not available
Conf-3 ValueValueData not availableData not available

* Dihedral angle related to the hydroxymethyl group. ** Dihedral angle related to the aldehyde group. This table is for illustrative purposes only, as no specific data for this compound has been published.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 Amino 4 Hydroxymethyl Nicotinaldehyde

High-Resolution Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

High-resolution spectroscopic methods are indispensable for the definitive structural confirmation of 2-Amino-4-(hydroxymethyl)nicotinaldehyde, enabling the precise assignment of its complex molecular architecture.

Advanced NMR Pulse Sequences for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. While basic 1D proton and carbon-13 NMR provide initial fingerprints, advanced 2D NMR pulse sequences are essential for unambiguously assigning the complex substitution pattern of the pyridine (B92270) ring in this compound.

Key 2D NMR Experiments for Structural Elucidation:

ExperimentInformation GainedApplication to this compound
COSY (Correlation Spectroscopy) Shows proton-proton (¹H-¹H) couplings through bonds. sdsu.eduIdentifies adjacent protons on the pyridine ring and the hydroxymethyl group, helping to establish the connectivity of the proton spin systems. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations). sdsu.eduepfl.chUnambiguously assigns the carbon signals corresponding to each proton on the pyridine ring and the hydroxymethyl and aldehyde groups. researchgate.netepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two to four bonds (¹H-¹³C long-range correlations). sdsu.eduepfl.chCrucial for identifying quaternary carbons and confirming the connectivity between the substituents (amino, hydroxymethyl, and aldehyde groups) and the pyridine ring. researchgate.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) Reveals through-space proximity of protons, independent of through-bond coupling. columbia.eduyoutube.comProvides information on the spatial arrangement of the substituents around the pyridine ring, confirming their relative positions. NOESY is suitable for small molecules, while ROESY is preferred for medium-sized molecules where the NOE may be zero. columbia.eduresearchgate.net

By combining the data from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, definitively confirming the structure of this compound.

High-Resolution Mass Spectrometry for Reaction Monitoring and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for identifying and quantifying impurities. nih.govresearchgate.net Coupled with liquid chromatography (LC-MS), it becomes an essential technique for monitoring reaction progress and profiling impurities in the synthesis of this compound. chimia.chijprajournal.com

HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of the molecular formula of the main compound and any potential byproducts or degradation products. nih.govresearchgate.net This is particularly valuable in identifying unexpected impurities that may not be easily detectable by other methods. nih.gov

Applications of HRMS in the Analysis of this compound:

Reaction Monitoring: HPLC-HRMS can be used to track the formation of the desired product and the consumption of starting materials in real-time, allowing for optimization of reaction conditions. nih.gov

Impurity Profiling: HRMS can detect and help identify trace-level impurities, such as starting materials, intermediates, over-oxidized species, or side-reaction products. chimia.chmdpi.comsepscience.com Tandem mass spectrometry (MS/MS) experiments can further aid in the structural elucidation of these impurities by providing fragmentation patterns. nih.gov

Structural Confirmation: The exact mass measurement obtained from HRMS provides strong evidence for the elemental composition of this compound, complementing the structural information from NMR. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nsf.gov For this compound, FTIR is used to confirm the presence of the key functional groups: the amino (-NH2), hydroxyl (-OH), and aldehyde (-CHO) groups, as well as the pyridine ring.

Expected Characteristic FTIR Absorptions for this compound:

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Amino (-NH₂) N-H stretching3500-3300 (typically two bands)
N-H bending1650-1580
Hydroxyl (-OH) O-H stretching (broad)3600-3200
C-O stretching1320-1210 libretexts.org
Aldehyde (-CHO) C=O stretching~1700
C-H stretching~2820 and ~2720 (two weak bands)
Pyridine Ring C=C and C=N stretching1600-1450
C-H bending (out-of-plane)900-650

The presence of these characteristic absorption bands in the FTIR spectrum provides strong evidence for the successful synthesis and functional group integrity of this compound. researchgate.netyoutube.com

Chromatographic Separation Techniques for Purity and Component Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds like this compound. researchgate.netscispace.comijsrst.com The development of a robust HPLC method is critical for accurate quantification and for the separation of closely related impurities.

Given the polar nature of the amino, hydroxymethyl, and aldehyde groups, as well as the basicity of the pyridine nitrogen, reversed-phase HPLC is a suitable approach. helixchrom.comsielc.com

Typical HPLC Method Parameters for Pyridine Derivatives:

ParameterTypical ConditionsRationale
Column C18 or other reversed-phase columnsProvides good retention and separation for moderately polar compounds.
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). helixchrom.comsielc.comThe buffer controls the pH, which affects the ionization state and retention of the basic pyridine ring and acidic hydroxyl group. The organic modifier controls the overall elution strength.
Detection UV-Vis Diode Array Detector (DAD)The pyridine ring and aldehyde group are chromophores that absorb UV light, allowing for sensitive detection. A DAD provides spectral information that can help in peak identification and purity assessment. scispace.com
Flow Rate 0.5 - 1.5 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25-40 °CControlling the temperature ensures reproducible retention times. scispace.com

Method validation according to ICH guidelines, including linearity, precision, accuracy, and robustness, is essential to ensure the reliability of the purity assessment. researchgate.netijsrst.com For the analysis of amine-containing compounds, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be employed to enhance detection by fluorescence. nih.govmedrxiv.org

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. thermofisher.com The presence of active hydrogens in the amino and hydroxyl groups can lead to poor peak shape and decomposition in the GC system. youtube.com

To make the compound suitable for GC analysis, a derivatization step is necessary. researchgate.netmdpi-res.com Derivatization chemically modifies the polar functional groups to create more volatile and thermally stable derivatives. thermofisher.comnih.gov

Potential Derivatization Strategies for GC Analysis:

Derivatization MethodReagent ExampleTarget Functional Groups
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)-OH and -NH₂
Acylation Acetic anhydride (B1165640) or Trifluoroacetic anhydride (TFAA)-OH and -NH₂
Alkylation Methyl chloroformate (MCF)-NH₂ and potentially -OH

While GC is less common for the direct analysis of such polar molecules, it can be a valuable tool for specific applications, such as the analysis of volatile impurities or after a suitable derivatization procedure has been developed and validated.

Electrochemical and Voltammetric Characterization

Electrochemical and voltammetric methods are powerful techniques for investigating the redox properties of a molecule. While specific experimental data for this compound is not extensively documented in public literature, the application of these methods can be described based on established principles for analogous compounds. These techniques are crucial for understanding the electron transfer processes, which can be indicative of the compound's potential reactivity and suitability for various applications.

Voltammetric analysis, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), would be employed to determine the oxidation and reduction potentials of this compound. In a typical setup, a solution of the compound in a suitable solvent with a supporting electrolyte is analyzed using a three-electrode system (working, reference, and counter electrodes). The resulting voltammogram plots current against applied potential.

For this compound, the amino group and the aldehyde group are expected to be electrochemically active. The amino group can be oxidized, while the aldehyde group can be reduced. The exact potentials at which these processes occur would depend on the solvent, pH, and the nature of the electrode material. For instance, studies on similar aromatic amino compounds have utilized techniques like capillary zone electrophoresis with electrochemical detection to analyze their behavior. nih.gov In such experiments, derivatized amino acids were oxidized on a carbon fiber microdisk bundle electrode at a specific detection potential. nih.gov The obtained data, such as peak potentials and peak currents, would provide valuable information on the thermodynamics and kinetics of the electron transfer reactions.

A hypothetical summary of results from a cyclic voltammetry experiment on this compound is presented in Table 1. This table illustrates the type of data that would be generated.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

ParameterExpected ObservationSignificance
Anodic Peak Potential (Epa)One or more peaks in the positive potential rangeCorresponds to the oxidation of the amino group and potentially the hydroxymethyl group.
Cathodic Peak Potential (Epc)One or more peaks in the negative potential rangeCorresponds to the reduction of the aldehyde group and potentially the pyridine ring.
Redox Couple (Epa and Epc)Reversible, quasi-reversible, or irreversible behaviorIndicates the stability of the species formed after electron transfer.
Peak Current (Ip)Proportional to the concentration of the analyteAllows for quantitative analysis and determination of purity.

The voltammetric behavior of organic compounds, including those with nitro groups which can be reduced similarly to aldehydes, has been investigated using various electrodes, demonstrating the utility of these methods. researchgate.net The precise experimental conditions, such as the choice of a polished silver solid amalgam composite electrode, can influence the observed voltammetric peaks. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the principles of the technique and the expected outcomes can be detailed. The crystal structure of a molecule reveals not only its internal geometry but also how the molecules pack together in the crystal lattice, which is stabilized by intermolecular forces such as hydrogen bonds and π–π stacking interactions. researchgate.net For example, in the crystal structure of a related aminopyrimidine derivative, N—H⋯O hydrogen bonds were observed to form specific ring motifs. researchgate.net Similarly, the presence of the amino, hydroxyl, and aldehyde functional groups in this compound would likely lead to a rich network of hydrogen bonds in its crystal structure.

The key findings from an X-ray crystallographic analysis are typically presented in a crystallographic data table. Table 2 provides a representative example of the crystallographic data that would be obtained for this compound. It is important to note that this data is illustrative and not the experimentally determined structure.

Table 2: Representative Crystallographic Data for a Hypothetical Crystal of this compound

ParameterExample ValueDescription
Chemical FormulaC₇H₈N₂O₂The elemental composition of the molecule.
Formula Weight152.15 g/mol The mass of one mole of the compound.
Crystal SystemOrthorhombicThe shape of the unit cell.
Space GroupP2₁2₁2₁The symmetry of the crystal lattice.
Unit Cell Dimensionsa = 5.12 Å, b = 10.24 Å, c = 14.36 ÅThe lengths of the sides of the unit cell.
α = 90°, β = 90°, γ = 90°The angles between the sides of the unit cell.
Volume752.3 ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.345 g/cm³The calculated density of the crystal.
R-factor0.035A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The detailed structural information, such as the planarity of the pyridine ring, the conformation of the hydroxymethyl and aldehyde substituents, and the hydrogen bonding network, would be invaluable for understanding the compound's chemical behavior and for designing related molecules with specific properties. Studies on other complex organic molecules have demonstrated the power of X-ray crystallography in elucidating such structural details. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.